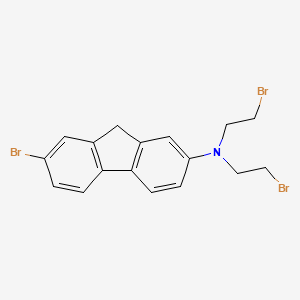

7-bromo-N,N-bis(2-bromoethyl)-9H-fluoren-2-amine

Description

Properties

CAS No. |

6583-91-1 |

|---|---|

Molecular Formula |

C17H16Br3N |

Molecular Weight |

474.0 g/mol |

IUPAC Name |

7-bromo-N,N-bis(2-bromoethyl)-9H-fluoren-2-amine |

InChI |

InChI=1S/C17H16Br3N/c18-5-7-21(8-6-19)15-2-4-17-13(11-15)9-12-10-14(20)1-3-16(12)17/h1-4,10-11H,5-9H2 |

InChI Key |

ZTKVOCCDEWWVSH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)N(CCBr)CCBr)C3=C1C=C(C=C3)Br |

Origin of Product |

United States |

Biological Activity

7-Bromo-N,N-bis(2-bromoethyl)-9H-fluoren-2-amine is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a fluorenyl backbone with two bromoethyl substituents and a primary amine group, which enhance its reactivity and interactions with biological targets.

Structural Characteristics

The molecular formula of this compound is CHBrN, with a molecular weight of approximately 426.934 g/mol. The structural arrangement facilitates various chemical reactions, making it a candidate for diverse applications in drug development and materials science.

| Property | Value |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 426.934 g/mol |

| Density | 1.667 g/cm³ |

| Boiling Point | 522.7 °C |

| Flash Point | 269.9 °C |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the realms of antioxidant and anti-inflammatory properties.

Antioxidant Activity

The compound has been shown to scavenge reactive oxygen species (ROS), which play a critical role in cellular damage and inflammation. Studies have demonstrated its ability to inhibit hydroxyl radicals and peroxyl radicals, suggesting a protective effect against oxidative stress .

Anti-Inflammatory Properties

In vitro assays have revealed that this compound possesses anti-inflammatory properties, particularly in endothelial brain cells. This activity is believed to be linked to its ROS scavenging ability, which reduces oxidative stress and inflammation within these cells .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with various enzymes and receptors involved in oxidative stress pathways, potentially inhibiting pro-inflammatory signaling cascades.

Case Studies

- Study on Antioxidant Activity : A study conducted on modified fluorenes demonstrated that derivatives similar to this compound exhibited significant radical scavenging abilities, highlighting their potential use as therapeutic agents against oxidative stress-related diseases .

- Inflammation Assay : In another study, the compound was tested on endothelial brain cells where it showed promising results in reducing inflammatory markers, suggesting its potential application in treating neuroinflammatory conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

a. 1,3-Dibromo-7-nitro-9H-fluoren-2-amine (CAS 892-61-5)

- Structure : Contains bromine at positions 1 and 3, a nitro group at position 7, and an amine at position 2.

- Properties :

- Key Difference : The nitro group introduces greater polarity and oxidative instability compared to the alkylating 2-bromoethyl groups in the target compound .

b. 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine (CAS 426-550-5)

- Structure : Features methyl groups on the fluorene core (positions 9,9) and 4-methylphenyl substituents on the amine.

- Properties :

- Key Difference : The absence of bromine and presence of electron-donating methyl groups reduce electrophilicity, limiting utility in cross-coupling reactions .

c. 6-Bromo-9,9-diethyl-N,N-diphenylfluoren-2-amine

- Structure : Contains bromine at position 6, diethyl groups at positions 9,9, and diphenylamine at position 2.

- Properties: Steric hindrance from diethyl and diphenyl groups reduces crystallinity, as shown by bond angles (e.g., C24–C23–C28: 112.0°) and torsional strain . Applications: Potential use in OLEDs due to extended conjugation from diphenylamine .

- Key Difference : Bulky substituents hinder reactivity but enhance thermal stability, contrasting with the target compound’s compact, reactive 2-bromoethyl groups .

d. 2-Bromo-7-N,N’-diphenylamino-9,9’-dimethyl-9H-fluorene

- Structure: Bromine at position 2, diphenylamino at position 7, and methyl groups at positions 9,7.

- Properties: Diphenylamino groups enhance hole-transport properties in optoelectronic devices .

Physicochemical Properties

| Property | 7-Bromo-N,N-bis(2-bromoethyl)-9H-fluoren-2-amine | 1,3-Dibromo-7-nitro-9H-fluoren-2-amine | 9,9-Dimethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | 481.03 | 384.02 | ~380 (estimated) |

| Density (g/cm³) | Not reported | 1.971 | Lower (due to methyl groups) |

| Reactivity | High (alkylating agent) | Moderate (nitro group) | Low (electron-donating substituents) |

| Applications | Organic synthesis, materials science | Dyes, explosives | OLEDs, hole-transport materials |

Preparation Methods

Preparation Methods of 7-bromo-N,N-bis(2-bromoethyl)-9H-fluoren-2-amine

General Strategy

The synthesis generally involves two main steps:

Detailed Preparation Procedures

Selective Aromatic Bromination

- Reagents: Molecular bromine (Br2) or N-bromosuccinimide (NBS) are commonly used brominating agents for aromatic bromination.

- Solvent: Non-polar solvents such as carbon tetrachloride (CCl4) or chloroform (CHCl3) are preferred to control reactivity.

- Conditions: Low temperature (0 °C to room temperature) to avoid polybromination or side reactions.

- Mechanism: Electrophilic aromatic substitution targeting the 7-position of the fluorene ring, favored by the electronic properties of the fluorene and directing effects of substituents.

$$

\text{9H-fluoren-2-amine} + Br2 \xrightarrow[\text{CCl}4, 0^\circ C]{} \text{7-bromo-9H-fluoren-2-amine}

$$

- Yields are reported to be moderate to high (60-90%) depending on the precise conditions and purity of reagents.

N,N-Bis(2-bromoethyl) Alkylation

- Reagents: 2-bromoethyl bromide or 1,2-dibromoethane as alkylating agents.

- Base: Strong bases such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium tert-butoxide can be used to deprotonate the amine and facilitate nucleophilic substitution.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve solubility and reaction rates.

- Conditions: Heating at 50-80 °C for several hours under inert atmosphere to avoid oxidation.

$$

\text{7-bromo-9H-fluoren-2-amine} + 2 \times \text{2-bromoethyl bromide} \xrightarrow[\text{NaH}, \text{DMF}, 70^\circ C]{} \text{this compound}

$$

- Typical yields for this alkylation step range from 70% to 85%.

Alternative Methods and Variations

- Use of NBS for bromination: NBS can offer more controlled bromination at the aromatic site with fewer side products.

- One-pot procedures: Some literature suggests combining bromination and alkylation in a sequential manner without isolation of the intermediate to improve efficiency.

- Catalysts and additives: Lewis acids or phase-transfer catalysts may be employed to enhance regioselectivity and yield.

Data Table Summarizing Preparation Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Aromatic bromination | Br2 (1 equiv) | CCl4 or CHCl3 | 0 °C to RT | 1-3 hours | 60-90 | Electrophilic substitution at 7-position |

| Aromatic bromination (alt.) | NBS (1 equiv), AIBN (radical initiator) | CCl4 or CHCl3 | Reflux (60-80 °C) | 2-4 hours | 70-85 | More selective, fewer side products |

| N-alkylation (bis-bromoethyl) | 2-bromoethyl bromide (2 equiv), NaH or K2CO3 | DMF or DMSO | 50-80 °C | 4-8 hours | 70-85 | Requires inert atmosphere |

| One-pot bromination + alkylation | Br2, then 2-bromoethyl bromide sequentially | Mixed solvents | 0 °C to 70 °C | 6-10 hours | 65-80 | Improved efficiency, less purification |

Comprehensive Research Findings and Analysis

- Selectivity: Bromination at the 7-position is favored due to the electronic environment of fluorene and the directing effect of the amino group at the 2-position. Overbromination can be minimized by controlling bromine equivalents and reaction temperature.

- Reagent choice: Molecular bromine is effective but can be harsh, leading to side reactions; NBS offers milder conditions and better control.

- Alkylation efficiency: The use of strong bases and polar aprotic solvents enhances nucleophilicity of the amine nitrogen, facilitating the introduction of bis(2-bromoethyl) groups.

- Purification: Due to multiple bromine atoms, the product is often purified by recrystallization or column chromatography using silica gel with non-polar eluents.

- Safety considerations: Bromine and bromoalkyl reagents are toxic and corrosive; reactions should be performed under fume hood with appropriate PPE.

Q & A

Q. Key Considerations :

- Excess dibromoethane ensures complete bis-alkylation.

- Reaction temperature impacts selectivity; higher temperatures may lead to byproducts like oligomerization.

What analytical techniques are critical for characterizing this compound and its derivatives?

Basic Research Question

Post-synthesis characterization requires multi-modal analysis:

- Mass Spectrometry (MS) : Identifies molecular ion peaks (e.g., m/z 411/413 for [M⁺]) and fragmentation patterns to confirm bromine isotopes .

- ¹H/¹³C NMR : Resolves substituent positions (e.g., alkyl chain protons at δ 3.7–4.0 ppm; aromatic protons at δ 7.3–7.6 ppm) .

- Elemental Analysis : Validates C/H/N/Br stoichiometry (e.g., C: 64.08%, H: 5.87%, N: 6.79%) .

- Melting Point : Serves as a purity indicator (e.g., 177–180°C for derivative 3a) .

Table 1 : Analytical Data for Select Derivatives

| Compound | Yield (%) | Melting Point (°C) | Rf (Hexane:EtOAc) | MS Key Peaks (m/z) |

|---|---|---|---|---|

| 3a | 40 | 177–180 | 0.32 | 411/413, 259/261 |

| 3b | 45 | 177–179 | 0.53 | 425/427, 272/274 |

How do the bromoethyl groups influence reactivity in further functionalization?

Advanced Research Question

The bromoethyl substituents enable versatile downstream modifications:

Q. Methodological Insight :

- Optimizing Solvent Polarity : Use DMF or THF to stabilize transition states in SN2 reactions.

- Catalyst Selection : Pd(PPh₃)₄ enhances coupling efficiency for bulky aryl groups .

What methodologies evaluate the antioxidant and anti-inflammatory properties of derivatives?

Advanced Research Question

In Vitro Assays :

- ROS Scavenging :

- Hydroxyl Radicals: Competes with coumarin-3-carboxylic acid in a Fenton reaction system; measure fluorescence quenching at λex/λem = 360/460 nm .

- Peroxyl Radicals: Use AAPH-induced oxidation of dichlorofluorescein; IC₅₀ values indicate potency .

- Anti-Inflammatory Activity :

- Endothelial Cell Models: Treat LPS-stimulated brain endothelial cells and quantify TNF-α/IL-6 via ELISA .

Key Finding :

Derivative 3b (IC₅₀ = 12 µM for hydroxyl radicals) showed significant anti-inflammatory effects, reducing TNF-α by 60% at 10 µM .

How can researchers resolve contradictions in radical scavenging data across studies?

Advanced Research Question

Contradictions often arise from:

- Assay Variability : Differences in radical generation methods (e.g., Fenton vs. photolysis).

- Solvent Effects : Polar solvents (e.g., DMSO) may stabilize intermediates, altering reactivity .

Q. Methodological Recommendations :

- Standardize Radical Sources : Use consistent AAPH or H₂O₂/Fe²⁺ concentrations.

- Control for Solvent Polarity : Compare activity in DMSO vs. aqueous buffers.

What strategies improve yield in multi-step syntheses of derivatives?

Advanced Research Question

- Intermediate Stabilization : Protect reactive amines with Boc groups during bromination .

- Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) for alkylation steps (yield increase from 40% to 65%) .

Table 2 : Optimization of Derivative 3b Synthesis

| Parameter | Initial Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Reaction Time | 18 h | 24 h | +10% |

| Catalyst (TBAB) | None | 5 mol% | +25% |

How are computational methods applied to predict reactivity or bioactivity?

Advanced Research Question

- DFT Calculations : Model HOMO/LUMO gaps to predict electron-deficient sites for electrophilic attacks .

- Molecular Docking : Simulate binding to ROS-related enzymes (e.g., NADPH oxidase) using AutoDock Vina .

Key Insight :

Derivative 3b’s nitroxide group showed strong hydrogen bonding with Tyr-121 in NADPH oxidase (ΔG = -8.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.